molecular formula C17H20N2O2S B7133975 N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-phenylmethoxycyclobutane-1-carboxamide

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-phenylmethoxycyclobutane-1-carboxamide

Cat. No.: B7133975
M. Wt: 316.4 g/mol
InChI Key: UEVHWLJKHYDGFE-UHFFFAOYSA-N
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Description

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-phenylmethoxycyclobutane-1-carboxamide is a synthetic organic compound that features a thiazole ring, a cyclobutane ring, and a carboxamide group. The thiazole ring is known for its aromatic properties and biological activity, making this compound of interest in various fields of research, including medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-phenylmethoxycyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-12-16(22-11-19-12)9-18-17(20)14-7-15(8-14)21-10-13-5-3-2-4-6-13/h2-6,11,14-15H,7-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVHWLJKHYDGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CNC(=O)C2CC(C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-phenylmethoxycyclobutane-1-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Coupling Reactions: The thiazole and cyclobutane intermediates are then coupled using appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-phenylmethoxycyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted aromatic derivatives with halogens or nitro groups.

Scientific Research Applications

N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-phenylmethoxycyclobutane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-phenylmethoxycyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-phenylmethoxycyclobutane-1-carboxamide: shares structural similarities with other thiazole-containing compounds, such as thiamine (vitamin B1) and various thiazole-based drugs.

    Cyclobutane Derivatives: Compounds with cyclobutane rings, such as cyclobutane carboxylic acid derivatives, also share similarities.

Uniqueness

    Unique Structural Features: The combination of a thiazole ring, a cyclobutane ring, and a carboxamide group makes this compound unique.

    Distinct Biological Activity: Its specific structure may confer unique biological activities not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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